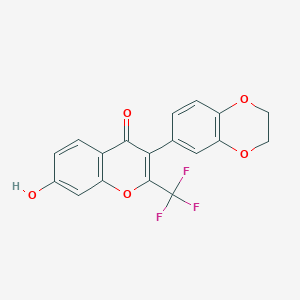
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H11F3O5 and its molecular weight is 364.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H12O5
- Molecular Weight : 296.28 g/mol
- LogP : 1.5854
- Polar Surface Area : 54.3 Ų
Antifungal Activity
Recent studies have highlighted the antifungal potential of various 7-hydroxycoumarin derivatives, including those related to our compound of interest. The antifungal activity was evaluated against several pathogens, including Botrytis cinerea and Alternaria species. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting a promising avenue for therapeutic development.
| Compound | EC50 (μg/mL) | Activity |
|---|---|---|
| 3a | 13.25 | Moderate |
| 3b | 5.75 | High |
| 3c | 47.73 | Low |
The structure-activity relationship analysis revealed that modifications at specific positions on the coumarin ring could enhance antifungal efficacy, particularly when substituents were introduced at the R3 and R4 positions .
Cytotoxicity and Antiproliferative Effects
In addition to antifungal properties, coumarin derivatives have been studied for their cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound have shown promising antiproliferative activity in vitro.
A study assessed the cytotoxic effects of several coumarins on human cancer cell lines, revealing that some derivatives induced apoptosis in a dose-dependent manner. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 1: Antifungal Efficacy
In a controlled study, a series of fluorinated coumarins were synthesized and tested for their antifungal activity against B. cinerea. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal properties compared to their non-fluorinated counterparts .
Case Study 2: Antiproliferative Activity
A separate investigation focused on the antiproliferative effects of benzodioxin-containing coumarins on breast cancer cells. The study found that certain structural modifications led to increased cytotoxicity and reduced cell viability in treated cultures .
Structure-Activity Relationship (SAR)
The SAR analysis for coumarins suggests that:
- Hydroxyl Groups : Presence at specific positions enhances biological activity.
- Fluorine Substituents : Trifluoromethyl groups significantly increase lipophilicity and may enhance membrane permeability.
- Benzodioxin Moiety : This structural element contributes to the overall stability and efficacy of the compounds.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O5/c19-18(20,21)17-15(9-1-4-12-14(7-9)25-6-5-24-12)16(23)11-3-2-10(22)8-13(11)26-17/h1-4,7-8,22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEJTSIDRSRUHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














